Cevipabulin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

cevipabulin mechanism of action tubulin binding

Dual Binding Sites and Mechanisms of Action

The following table summarizes the two distinct binding sites and their respective effects.

| Binding Site | Location | Primary Effect | Functional Consequence |

|---|---|---|---|

| Vinblastine Site [1] [2] | Interdimer interface between (\beta)1- and (\alpha)2-tubulin [1] | Microtubule Stabilization [1] | Promotes tubulin polymerization; induces formation of abnormal tubulin aggregates and linear protofilaments [2] |

| The Seventh Site (Cevipabulin Site) [1] [2] | Novel site on (\alpha)-tubulin at the intradimer interface between (\alpha)2- and (\beta)2-tubulin [1] | Tubulin Degradation [1] | Pushes the (\alpha)T5 loop outward, making non-exchangeable GTP exchangeable, reducing tubulin stability, leading to proteasomal degradation [1] |

The interplay between these two binding modes results in the unique cellular phenotype induced by this compound: the formation of abnormal tubulin protofilaments and their subsequent aggregation [2]. Research confirms that binding to both sites is necessary for this effect, as mutations at the seventh site (αY224G) or competition assays at the vinblastine site can prevent it [2].

Structural Mechanism and Tubulin Degradation Pathway

This compound binding to the novel seventh site on α-tubulin triggers a specific structural change and degradation sequence, visualized in the following pathway.

This degradation pathway is proteasome-dependent, as the proteasome inhibitor MG132 completely blocks this compound-induced tubulin loss [1]. The degradation is a post-transcriptional event, with mRNA levels of α- and β-tubulin remaining unaffected [1].

Experimental Evidence and Key Findings

The proposed mechanism is supported by robust experimental data, with key quantitative findings summarized below.

| Experimental Method | Key Finding | Significance / Quantitative Result |

|---|---|---|

| X-ray Crystallography [1] | Identified simultaneous binding to Vinblastine site and a novel 7th site on α-tubulin. | Structure determined at 2.6 Å resolution (PDB complex); revealed two this compound molecules per tubulin complex [1]. |

| Cell-Based Proteomics & Immunoblotting [1] | Induces dose- and time-dependent reduction of cellular tubulin protein levels. | Label-free quantitative proteomics (6-hour treatment) showed significant down-regulation of α- and β-tubulin isoforms with high selectivity [1]. |

| Quantitative PCR [1] | No change in tubulin mRNA levels. | Confirmed tubulin reduction is a post-transcriptional event [1]. |

| Proteasome Inhibition [1] | MG132 blocks this compound-induced tubulin degradation. | Proves degradation is proteasome-dependent [1]. |

| Immunofluorescence & TEM [2] | Induces formation of abnormal linear tubulin protofilaments and irregular aggregates. | Visual confirmation of unique cellular phenotype; requires binding to both sites [2]. |

| Competition Binding & Mutagenesis [2] | Binding to both vinblastine and seventh sites is necessary for protofilament polymerization. | αY224G mutation at the seventh site abolishes the polymerization effect [2]. |

Therapeutic Implications and Developmental Status

This compound's unique mechanism offers a promising strategy to overcome limitations of traditional microtubule inhibitors.

- Overcoming Resistance: this compound is active against tumor models resistant to paclitaxel and vincristine, attributed to its novel target on α-tubulin and its dual mechanism [3]. Since many resistance mechanisms involve β-tubulin mutations or isoform expression, targeting α-tubulin provides a strategic workaround [1].

- Synthetic Origin: As a fully synthetic and water-soluble compound, this compound offers advantages over natural product-derived drugs (like taxanes and vinca alkaloids) in terms of large-scale synthesis and formulation [3]. It can be administered both intravenously and orally [3].

- Current Status: Despite promising preclinical results, clinical development for cancer was discontinued [4]. However, research into its mechanism has continued, and its potential application has been explored in other areas, such as neurodegenerative diseases like Alzheimer's, where microtubule stabilization is a therapeutic goal [5].

The discovery of this compound's seventh site has established a new paradigm for tubulin inhibition and provides a strong foundation for the rational design of a new generation of tubulin degraders and multi-targeting antimicrotubule drugs [1] [6].

References

- 1. - this compound complex reveals a novel agent tubulin site on... binding [pmc.ncbi.nlm.nih.gov]

- 2. This compound induced abnormal tubulin protofilaments ... [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (TTI-237): preclinical and clinical results for a ... [pubmed.ncbi.nlm.nih.gov]

- 4. - AdisInsight this compound [adis.springer.com]

- 5. Comparison of microtubules stabilized with the anticancer drugs... [nature.com]

- 6. Recent Advances in Microtubule Targeting Agents for ... [mdpi.com]

cevipabulin structure activity relationship SAR

Molecular Structure and Mechanism of Action

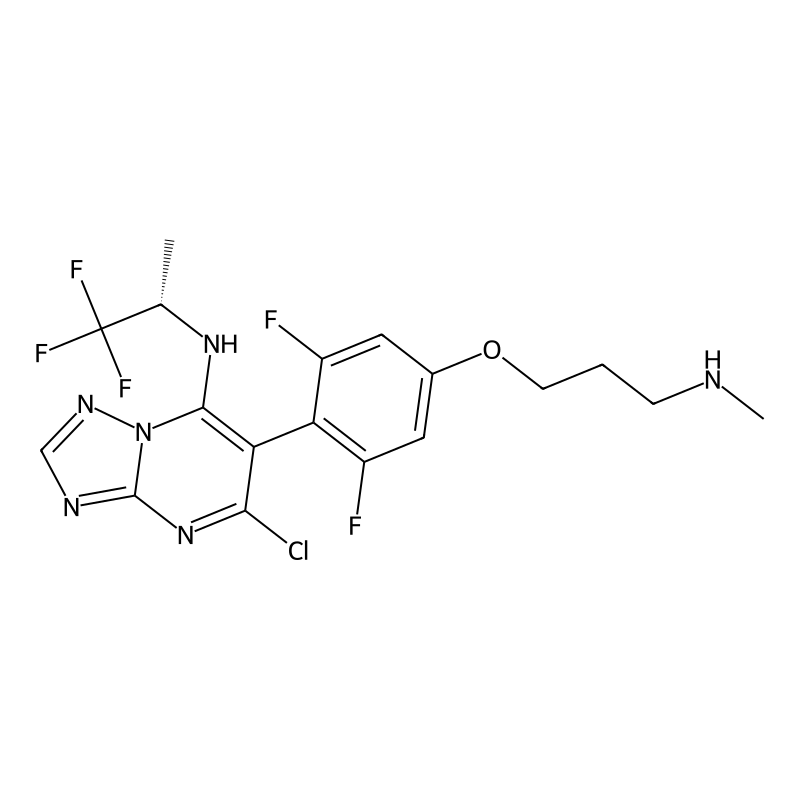

Cevipabulin (TTI-237) is a synthetic 1,2,4-triazolo[1,5-a]pyrimidine derivative with the molecular formula C₁₈H₁₈ClF₅N₆O and a molecular weight of 464.82 g/mol [1]. Its structure features a triazolopyrimidine core, a fluorinated phenyl group, and a chiral side chain with a trifluoromethyl group [2].

A pivotal X-ray crystallography study revealed that this compound has a unique dual-binding mechanism. It binds not only to the well-characterized vinblastine site on β-tubulin but also to a novel seventh site on α-tubulin [3]. Binding at this novel α-tubulin site pushes the αT5 loop outward, making the non-exchangeable GTP exchangeable. This reduces tubulin stability, leading to its destabilization and proteasome-mediated degradation [3]. This degradation effect is a key differentiator from other microtubule-targeting agents.

Structure-Activity Relationship (SAR) Insights

The biological activity of triazolopyrimidines like this compound is highly sensitive to substitutions at the C6 and C7 positions of the core scaffold. The nature of the substituent at C6 is a critical determinant for whether a compound in this class acts as a microtubule stabilizer or disruptor [2].

The table below summarizes the impact of key structural modifications:

| Structural Feature & Position | Impact on Activity & Function | Key Evidence |

|---|---|---|

| C6 Substituent | Determines MT-stabilizing vs. destabilizing activity. Certain alkoxide side chains (as in this compound) are linked to tubulin degradation. | Replacing the alkoxide with fluorine switches activity from degradation to pure stabilization [2]. |

| C7 Chiral Side Chain | (S)-1,1,1-trifluoropropan-2-amine is crucial for high-affinity binding to the vinblastine site. | The stereochemistry and trifluoromethyl group are essential for optimal interaction with the tubulin protein [2]. |

| Triazolopyrimidine Core | Serves as a privileged scaffold for binding to tubulin. Preferred over a phenylpyrimidine core for achieving desired MT-stabilizing profile. | The core structure itself is essential for the anti-mitotic activity, but its effects are modulated by the C6/C7 substituents [2]. |

Key Biological and Pharmacological Data

This compound exhibits potent cytotoxicity and has shown efficacy in preclinical models, outlined in the table below.

| Assay Type / Model | Result / Value | Notes / Context |

|---|---|---|

| Cytotoxicity (IC₅₀) | 18-40 nM | Range across human tumor cell lines (e.g., ovarian, breast, prostate) [1]. |

| In Vivo Antitumor Activity | Active at 15-20 mg/kg (IV); 25 mg/kg (Oral) | Dose-dependent inhibition of human tumor xenografts (e.g., colon adenocarcinoma, glioblastoma) in mice [1]. |

| Tubulin Degradation | Yes (Post-transcriptional, Proteasome-dependent) | Observed in HeLa, Hct116, H460, and SU-DHL-6 cell lines; blocked by proteasome inhibitor MG132 [3]. |

Experimental Protocols for Key Assays

For researchers aiming to replicate or build upon these findings, here are the methodologies for core experiments cited in the literature.

1. Cell-Based Microtubule Stabilization Assay [2]

- Purpose: To evaluate compound-dependent changes in tubulin polymerization and total tubulin levels.

- Procedure:

- Cell Culture & Treatment: Culture QBI293 cells (or other relevant line). Treat cells with the test compound (e.g., 1 and 10 µM) for 4 hours. Include controls (DMSO as negative, 100 nM this compound as positive).

- Cell Lysis: Lyse cells to extract proteins.

- ELISA Measurement: Quantify levels of acetylated α-tubulin (AcTub, a marker of stable microtubules) and total α-tubulin (α-Tub) in lysates using specific antibodies in an ELISA.

- Data Analysis: Calculate fold-change in AcTub levels relative to DMSO control. To normalize for inter-assay variability, also normalize the values to the response induced by the 100 nM this compound positive control.

2. Tubulin Degradation Assay [3]

- Purpose: To confirm that a reduction in tubulin protein is due to post-transcriptional degradation via the proteasome pathway.

- Procedure:

- Treatment: Treat cancer cells (e.g., HeLa) with the compound over a time course (e.g., 0-24 hours) and a dose range.

- Immunoblotting (Western Blot): Analyze cell lysates by Western blot using antibodies against α-tubulin and β-tubulin. Use an antibody for a stable protein (e.g., GAPDH) as a loading control.

- Proteasome Inhibition: Co-treat cells with the compound and a proteasome inhibitor (e.g., MG132). Perform Western blot as in the previous step. A blockage of tubulin reduction by MG132 confirms proteasome-dependent degradation.

- qPCR Analysis: Isolate mRNA from treated and untreated cells. Perform quantitative PCR (qPCR) using primers for α- and β-tubulin. No change in mRNA levels confirms the effect is post-transcriptional.

This compound's Dual Binding Mechanism

The following diagram illustrates the unique dual-binding mechanism of this compound to the αβ-tubulin heterodimer, which underpins its distinct biological activity.

This diagram illustrates this compound's simultaneous binding to the vinblastine site on β-tubulin and a novel site on α-tubulin. The binding at the novel α-tubulin site is responsible for making the non-exchangeable GTP exchangeable, which destabilizes the tubulin heterodimer and triggers its proteasomal degradation [3].

Research Implications and Future Directions

This compound's identification of a novel binding site on α-tubulin opens a new avenue for developing tubulin degraders as a new generation of antimicrotubule drugs [3]. Furthermore, the profound effect of the C6 substituent on the compound's mechanism (stabilization vs. degradation) provides a valuable template for medicinal chemists. This knowledge allows for the rational design of next-generation triazolopyrimidines with tailored properties, such as improved physicochemical profiles, pharmacokinetics, and a cleaner mechanism of action focused purely on stabilization for potential applications in neurodegenerative diseases [2].

References

cevipabulin TTI-237 discovery and development

Drug Profile & Mechanism of Action

Cevipabulin is a novel, small synthetic molecule with a triazolopyrimidine core structure (Molecular Formula: C18H18ClF5N6O; Molecular Weight: 464.82 g/mol; CAS Number: 849550-05-6) that functions as an antimicrotubule agent [1] [2]. Its mechanism of action is unique among tubulin-targeting compounds.

- Binding Site: It binds to tubulin at the vinca domain [1] [2] [3].

- Functional Activity: Despite binding at the vinca site, its primary pharmacological effect is to promote the polymerization of tubulin and stabilize the resulting microtubules [1] [2]. This is an action typically associated with taxane-site ligands, making this compound a distinctive prototype for a new category of tubulin-binding compounds [1] [3].

- Cellular Outcome: This stabilization leads to a cell cycle arrest at the G2-M phase, ultimately causing cell death [3].

Preclinical Experimental Data

The following tables summarize key quantitative data from pivotal in vitro and in vivo studies that supported the selection of this compound for clinical development.

Table 1: In Vitro Antitumor Activity and Mechanism Studies

| Assay / Parameter | Details / Results | Experimental Context |

|---|---|---|

| Antiproliferative Activity | IC50 values between 18 and 40 nM after 72-hour exposure [3]. | Tested on a panel of human cancer cell lines, including SK-OV-3 (ovarian), MDA-MB-435 and MDA-MB-468 (breast), LnCaP (prostate), and Hela (cervical) cells [3]. |

| Cell Cycle Analysis | - 20-40 nM: Production of sub-G1 nuclei (indicative of apoptosis) [3].

- >50 nM: Strong G2-M phase block [3]. | Flow cytometry experiments on cancer cell lines. | | Tubulin Binding Competition | Inhibits the binding of [3H] vinblastine to tubulin [3]. | In vitro tubulin binding assays to determine the site of action. |

Table 2: In Vivo Efficacy in Xenograft Models

| Model / Parameter | Details / Results | Experimental Protocol |

|---|---|---|

| Administration Routes | Active by both intravenous (i.v.) and oral (p.o.) administration [1] [3]. | Human tumor xenografts implanted in mice. |

| Dosing Regimen | 5, 10, 15, and 20 mg/kg, administered every 4 days for 4 cycles [3]. | |

| Antitumor Effect | Showed dose-dependent antitumor activity, with significant efficacy observed at 15 and 20 mg/kg [3]. | Tumor growth measurement in mice. |

Key Experimental Protocols

The search results provide outlines of the core methodologies used to characterize this compound.

1. In Vitro Tubulin Polymerization Assay

- Purpose: To visualize the direct effect of this compound on microtubule dynamics.

- Workflow: The assay measures the increase in light scattering or turbidity when a solution of purified tubulin is induced to polymerize. A compound like this compound that promotes polymerization will cause a more rapid and pronounced increase in turbidity compared to a control [1].

2. In Vitro Cytotoxicity/Proliferation Assay (MTT/XTT)

- Purpose: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

- Workflow:

- Plate human cancer cells in multi-well plates and allow them to adhere.

- Treat cells with a range of this compound concentrations (e.g., 0-50 nM) for a set duration (e.g., 72 hours) [3].

- Add a tetrazolium dye (MTT/XTT). Viable cells metabolize the dye into a colored formazan product.

- Measure the absorbance of the formazan product. The IC50 is calculated from the dose-response curve [3].

3. In Vivo Efficacy Study in Mouse Xenograft Models

- Purpose: To evaluate the antitumor activity and dose-response of this compound in a live animal model.

- Workflow:

- Implant human tumor cells subcutaneously in immunodeficient mice.

- Once tumors are established, randomize mice into treatment and control groups.

- Administer this compound to treatment groups at specified doses (e.g., 5, 10, 15, 20 mg/kg) via oral gavage or intravenous injection on a set schedule (e.g., every 4 days for 4 cycles) [3]. The control group receives the vehicle.

- Monitor tumor volume and animal body weight regularly throughout the study period to assess efficacy and potential toxicity [3].

Mechanism and Experimental Workflow Diagrams

The following diagrams illustrate the unique mechanism of action of this compound and a generalized workflow for the key in vivo efficacy study.

This compound binds the vinca site but uniquely promotes microtubule stabilization, leading to cell death [1] [2] [3].

Generalized workflow for evaluating this compound efficacy in mouse xenograft models [3].

Current Status and Further Research

Based on the search results, this compound was selected for clinical development due to its novel mechanism, efficacy against resistant tumors, favorable water solubility, and synthetic accessibility [1]. However, the most recent information in these search results is from 2009/2010, and a full picture of its clinical development path is not available here.

To obtain the most current information, I suggest you:

- Search clinical trial registries such as ClinicalTrials.gov using the identifier "this compound" or "TTI-237" to access detailed records of phase settings, patient outcomes, and trial status.

- Look for recent review articles on antimicrotubule agents or oncology drug development in scientific databases, which may provide updates on the clinical progress or discontinuation of this compound.

References

cevipabulin seventh site gatorbulin site alpha tubulin

The Novel Tubulin Binding Site

The following table summarizes the key characteristics of this new binding site and the compounds that target it.

| Feature | Cevipabulin (and derivatives) | Gatorbulin-1 (GB1) |

|---|---|---|

| Site Location | Primarily on α-tubulin at the intradimer interface (α2-β2) [1] | α- and β-tubulin intradimer interface; extensive contacts with both chains [2] |

| Common Name | Seventh site, this compound site, or Gatorbulin site [3] [2] | Seventh site or Gatorbulin site [2] |

| Key Structural Effect | Pushes the αT5 loop outward, making the non-exchangeable GTP on α-tubulin exchangeable [1] | Makes extensive contacts and hydrogen bonds with both α- and β-tubulin [2] |

| Primary Mechanism | Promotes proteasome-mediated degradation of the αβ-tubulin heterodimer [1] | Inhibits tubulin polymerization; promotes tubulin degradation via an unknown, presumably distinct mechanism [2] |

| Other Binding Site | Also binds to the classic vinblastine site on β-tubulin (dual-binding) [1] [3] | Binds exclusively to the seventh site [2] |

This site is considered a "seventh" pharmacological site because it is distinct from the six previously characterized sites (e.g., taxane, vinca, colchicine, maytansine sites) [1] [4]. A comprehensive analysis published in 2021 identified a total of 27 distinct binding sites in tubulin, underscoring the complexity and druggability of this target [5].

Mechanism of Action and Pharmacological Consequences

Binding to the seventh site triggers a unique cascade of events that ultimately leads to tubulin degradation. The diagram below illustrates this mechanism.

Mechanism of tubulin degradation via the seventh site.

This degradation mechanism is a key differentiator from classical microtubule destabilizing agents (MDAs) like vinblastine, which primarily inhibit polymerization without marked degradation of the tubulin dimers [1]. The downstream consequence is a post-transcriptional reduction of cellular tubulin protein levels, as mRNA levels remain unaffected [1].

Key Experimental Evidence and Protocols

The discovery of this site and its mechanisms relied on several advanced structural and biochemical techniques.

X-ray Crystallography for Structure Determination

This was the primary method used to visually identify the binding site and mode.

- Protocol Summary: Researchers determined the high-resolution crystal structure of the this compound-tubulin complex [1]. They used a protein complex composed of two αβ-tubulin heterodimers, the stathmin-like protein RB3, and tubulin tyrosine ligase (T2R-TTL complex). Crystals of this complex were soaked with this compound, and the structure was solved to a resolution of 2.6 Å [1].

- Key Outcome: The electron density map unambiguously revealed two this compound molecules bound per tubulin dimer: one at the known vinblastine site and another at the novel seventh site on α-tubulin [1]. A similar approach was used to solve the structure of gatorbulin-1 in complex with tubulin [2].

Cell-Based Assays for Functional Validation

These experiments confirmed the cellular consequences of binding the seventh site.

- Immunoblotting (Western Blot): Used to demonstrate that this compound treatment reduces α- and β-tubulin protein levels in various cancer cell lines (e.g., HeLa, Hct116) in a dose- and time-dependent manner [1].

- Quantitative PCR (qPCR): Showed that the reduction in tubulin protein was not due to decreased mRNA levels, confirming a post-transcriptional mechanism [1].

- Proteasome Inhibition Assay: Treatment with the proteasome inhibitor MG132 completely blocked this compound-induced tubulin degradation, proving the process is proteasome-dependent [1].

- In Vitro Tubulin Polymerization Assay: Used to show that gatorbulin-1 and its analogs directly inhibit tubulin polymerization in a cell-free system, correlating with their binding affinity [2].

Implications for Drug Development

The discovery of the seventh site opens new avenues for cancer therapy, particularly for overcoming drug resistance.

- Novel Mechanism: Provides a new target that is distinct from sites on β-tubulin, which are often involved in resistance mechanisms [1].

- Tubulin Degraders: Offers a blueprint for developing a new generation of "tubulin degraders" rather than just polymerization inhibitors [1].

- Dual-Targeting Ligands: The this compound scaffold shows that a single molecule can engage two different pharmacologically active sites (vinca and gatorbulin sites), which can be optimized for improved efficacy and reduced toxicity, as seen with derivative compound 8g [3].

References

- 1. This compound-tubulin complex reveals a novel agent binding ... [pmc.ncbi.nlm.nih.gov]

- 2. Probing a distinct druggable tubulin binding site ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Structure-based design and synthesis of 3-substituted-1,2, ... [pubmed.ncbi.nlm.nih.gov]

- 4. A new tubulin-binding site and pharmacophore for ... [pmc.ncbi.nlm.nih.gov]

- 5. Comprehensive Analysis of Binding Sites in Tubulin - PMC [pmc.ncbi.nlm.nih.gov]

cevipabulin microtubule stabilization mechanism

Mechanism of Action: Binding and Stabilization

Cevipabulin stabilizes microtubules by promoting tubulin polymerization, but its binding site and the resulting effects on microtubule properties differ significantly from classical stabilizers like paclitaxel.

| Feature | This compound | Paclitaxel (Classical Stabilizer) |

|---|---|---|

| Primary Binding Site | Vinca alkaloid site; gatorbulin site [1] | Taxane site [2] [3] |

| Effect on Polymerization | Promotes polymerization & stabilization [2] [4] | Promotes polymerization & stabilization [2] [3] |

| Microtubule Rigidity | More flexible [4] | More rigid [4] |

| Motility Velocity | Significantly higher in kinesin-driven assays [4] | Lower in kinesin-driven assays [4] |

| Additional Mechanism | Tubulin degradation (via gatorbulin site) [1] | Not reported |

The table above summarizes the direct comparison. A key mechanistic distinction is that this compound binds to the vinca alkaloid site on tubulin, which is typically associated with microtubule-destabilizing agents [1]. Furthermore, it can also bind to a seventh binding site, the gatorbulin site, which is associated with a unique mechanism of triggering tubulin degradation [1]. This dual-binding capability contributes to its unique profile as a microtubule-stabilizing agent that can also lead to tubulin degradation.

Experimental Evidence and Protocols

The understanding of this compound's mechanism is supported by key in vitro experiments.

Microtubule Polymerization Assay

This foundational assay directly measures the drug's ability to promote tubulin assembly into microtubules.

- Workflow: The experiment involves incubating purified tubulin with this compound and monitoring the increase in turbidity (absorbance at 350 nm) over time, which is proportional to polymer formation [2]. This is performed in comparison with a control (tubulin alone) and a positive control like paclitaxel.

- Key Finding: Research confirmed that this compound effectively stabilizes microtubules polymerized from purified tubulins in vitro, with its efficacy depending on drug concentration and incubation time [2].

Characterization of Microtubule Physical Properties

Further experiments characterized the mechanical and dynamic properties of the stabilized microtubules.

- Persistence Length Measurement: The flexibility of microtubules (persistence length) can be quantified using techniques like fluorescence microscopy to analyze their thermal fluctuations. Studies showed that this compound-stabilized microtubules are more flexible than those stabilized by paclitaxel [4].

- Kinesin Motility Assay: In this assay, microtubules are glided over a surface coated with kinesin motor proteins.

- Protocol: Kinesin is immobilized on a glass surface. Stabilized microtubules are introduced with ATP, and their movement is tracked under a microscope to calculate velocity [4].

- Key Finding: this compound-stabilized microtubules glided at a significantly higher velocity than paclitaxel-stabilized ones, indicating that the drug's stabilization mechanism differentially affects motor protein interaction [4].

The logical flow of these key experiments is summarized in the diagram below.

Therapeutic Implications and Clinical Status

The unique mechanism of this compound has driven its investigation for therapeutic applications.

- Potential for Neurodegenerative Diseases: Microtubule instability disrupts neuronal transport, contributing to diseases like Alzheimer's. This compound has emerged as a potential treatment for Alzheimer's disease by restoring this stability [2]. Its brain-penetrant properties are critical for this application [2].

- Anticancer Activity and Challenges: As a microtubule-stabilizing agent, this compound was investigated for cancer therapy. It demonstrated in vivo antitumor activity and was noted for properties that could overcome multidrug resistance [1]. However, according to drug development databases, this compound (as this compound fumarate) has been discontinued from clinical development after Phase 1 trials for advanced solid tumors [5].

Future Research Directions

This compound represents a promising template for novel microtubule-targeting agents. Future work may focus on:

- Structural Biology: Detailed cryo-EM studies to visualize the drug bound to both the vinca and gatorbulin sites, clarifying the structural basis for its dual effects.

- Rational Drug Design: Leveraging these structural insights to design next-generation compounds that optimize the stabilization-degradation balance for improved efficacy and reduced toxicity.

- Broader Therapeutic Exploration: Further investigation of its application in other tauopathies and neurodegenerative conditions.

References

- 1. Machine Learning-Driven Drug Repurposing Investigation ... [preprints.org]

- 2. Comparison of microtubules with the anticancer drugs... stabilized [nature.com]

- 3. Recent Advances in Microtubule Targeting Agents for ... [mdpi.com]

- 4. of Stabilization by microtubules this compound [pubmed.ncbi.nlm.nih.gov]

- 5. fumarate - Drug Targets, Indications, Patents - Synapse this compound [synapse.patsnap.com]

Mechanism of Action: Dual Binding and Tubulin Degradation

A pivotal 2021 study revealed that Cevipabulin's mechanism is more complex than previously understood. It does not merely bind to the known vinblastine site but also engages a novel, seventh binding site on α-tubulin. This dual binding results in a unique effect: initial stabilization of microtubule polymers followed by proteasomal degradation of the tubulin heterodimer itself [1].

The diagram below illustrates the proposed mechanistic pathway of this compound leading to tubulin degradation.

Key Preclinical Findings and Experimental Data

The following tables summarize the core quantitative and methodological findings from the primary research.

Table 1: Cellular Effects of this compound Treatment

| Assay/Model | Finding | Experimental Detail |

|---|---|---|

| Quantitative Proteomics (HeLa cells, 6-hr treatment) | Significant & selective down-regulation of α- and β-tubulin protein levels [1]. | Label-free quantitative mass spectrometry analysis [1]. |

| Immunoblotting (Dose-Response) | Decreased tubulin protein in multiple cancer cell lines (HeLa, Hct116, H460, SU-DHL-6) in a dose-dependent manner [1]. | Cells treated with varying doses of this compound; tubulin levels analyzed by Western Blot [1]. |

| Immunoblotting (Time-Course) | Decreased tubulin protein in a time-dependent manner in HeLa cells [1]. | HeLa cells treated with this compound and harvested at different time points for Western Blot [1]. |

| Quantitative PCR (HeLa & Hct116 cells) | No change in α- or β-tubulin mRNA levels [1]. | Confirmed tubulin reduction is a post-transcriptional event [1]. |

| Proteasome Inhibition | MG132 (proteasome inhibitor) completely blocked this compound-induced tubulin degradation [1]. | Co-treatment of cells with this compound and MG132, followed by Western Blot for tubulin [1]. |

Table 2: Structural Biology and Binding Data

| Aspect | Finding | Experimental Detail |

|---|---|---|

| Crystallography | This compound binds simultaneously to two sites: the vinblastine site and a novel site on α-tubulin [1]. | X-ray crystallography of this compound-soaked T2R-TTL tubulin crystals (2.6 Å resolution) [1]. |

| Novel Binding Site | The new site is at the intradimer interface between α- and β-tubulin. Binding pushes the αT5 loop outward [1]. | Structural analysis of the crystal structure (PDB complex) [1]. |

| Functional Consequence | Binding at the novel site makes the non-exchangeable GTP (N-site) on α-tubulin exchangeable, reducing tubulin stability [1]. | Analysis of the GTP-binding site in the crystal structure and proposed mechanistic model [1]. |

Detailed Experimental Protocols

For researchers seeking to replicate or understand the foundational experiments, here are the detailed methodologies as described in the literature.

1. Protocol: Cell-Based Tubulin Degradation Assay (Immunoblotting) [1]

- Cell Lines: Can use various cancer cell lines (e.g., HeLa, Hct116, H460, SU-DHL-6).

- Treatment:

- Dose-Response: Seed cells and treat with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) for a set period (e.g., 16-24 hours).

- Time-Course: Treat cells with a fixed concentration of this compound (e.g., 5 µM) and harvest at various time points (e.g., 0, 2, 4, 8, 16 hours).

- Proteasome Inhibition: Co-treat cells with this compound and a proteasome inhibitor like MG132 (e.g., 10 µM) for the duration of the experiment.

- Sample Preparation: Harvest cells, lyse using RIPA buffer supplemented with protease inhibitors, and quantify total protein concentration.

- Analysis: Perform SDS-PAGE and Western Blotting. Probe membranes with antibodies against:

- Total α-Tubulin

- Acetylated α-Tubulin (a marker for stable microtubules)

- GAPDH or Vinculin (as a loading control).

- Output: Quantify band intensity to demonstrate dose- and time-dependent reduction in total tubulin.

2. Protocol: X-ray Crystallography of the this compound-Tubulin Complex [1]

- Protein Complex Crystallization: Crystallize the stabilized tubulin complex (T2R-TTL), which consists of two tubulin heterodimers, one stathmin-like protein RB3, and tubulin tyrosine ligase (TTL).

- Ligand Soaking: Soak the pre-formed T2R-TTL crystals in a cryo-protectant solution containing this compound.

- Data Collection: Flash-freeze the crystals and collect X-ray diffraction data at a synchrotron source.

- Structure Determination:

- Resolve the structure to a high resolution (e.g., 2.6 Å).

- Use the

Fobs/Fcalcdifference electron density map to identify and model the bound this compound molecules. - Refine the structure and analyze the binding interfaces and conformational changes, particularly at the αT5 loop and the non-exchangeable GTP (N-site) on α-tubulin.

Implications for Drug Discovery

The preclinical research on this compound has highlighted several key points for the development of future microtubule-targeting agents:

- A Novel Binding Site: It validates the existence of a distinct, druggable site on α-tubulin, opening a new avenue for drug design [1] [2].

- A Unique Mechanism: this compound is classified as a microtubule degradation agent, a mechanism that differs from classical stabilizers (e.g., taxanes) and destabilizers (e.g., vinca alkaloids) [1] [2]. This novel mechanism could help overcome resistance associated with existing drugs that predominantly target β-tubulin.

- Scaffold for Neurodegeneration: Research on its chemical scaffold (1,2,4-triazolo[1,5-a]pyrimidine) has shown that specific modifications can tune the molecule from a tubulin degrader (like this compound) into a pure microtubule stabilizer. These stabilized analogs are being investigated as potential treatments for neurodegenerative diseases like Alzheimer's, demonstrating the scaffold's versatility [3].

References

cevipabulin investigational drug background

Mechanism of Action and Key Experiments

Cevipabulin exhibits a novel and dual mechanism of action that distinguishes it from classical microtubule-targeting agents.

- Dual Binding Sites: Initially characterized as a vinca-site binder that paradoxically promotes tubulin polymerization, recent structural biology studies reveal that This compound simultaneously binds to two distinct sites [1]:

- The classic vinblastine site on β-tubulin.

- A novel seventh site on α-tubulin. Binding at this novel site pushes the αT5 loop outward, making the non-exchangeable GTP potentially exchangeable, which reduces tubulin stability [1].

- Cellular Effect: Tubulin Degradation: Treatment with this compound leads to a significant, selective down-regulation of α- and β-tubulin protein levels in cancer cells, without affecting their mRNA levels. This degradation is proteasome-dependent, as it can be blocked by the proteasome inhibitor MG132 [1].

The following diagram illustrates the experimental workflow and mechanistic pathway by which this compound induces tubulin degradation, as revealed by key studies.

The key experiments that elucidated this mechanism are detailed below.

| Experiment | Methodology Details | Key Findings |

|---|---|---|

| X-ray Crystallography [1] | Soaking this compound into T2R-TTL tubulin crystals. Structure solved at 2.6 Å resolution. | Revealed two this compound molecules bound per tubulin dimer: one at the vinblastine site and one at a novel site on α-tubulin. |

| Label-free Quantitative Proteomics [1] | HeLa cells treated with this compound for 6 hours. Analysis of protein level changes. | Showed significant and selective down-regulation of α-tubulin, β-tubulin, and their isoforms. |

| Immunoblotting (Western Blot) [1] | Dose-dependent and time-dependent analysis in multiple cancer cell lines (HeLa, Hct116, H460, SU-DHL-6). | Confirmed reduction of tubulin protein is a common, dose-dependent consequence of treatment. |

| Quantitative PCR (qPCR) [1] | Measurement of α- and β-tubulin mRNA levels in treated vs. untreated cells. | No change in tubulin mRNA levels, indicating a post-transcriptional mechanism for protein loss. |

| Proteasome Inhibition Assay [1] | Pre-treatment with proteasome inhibitor MG132 followed by this compound. | MG132 completely blocked this compound-induced tubulin degradation, proving proteasome pathway involvement. |

Preclinical and Clinical Status

- Preclinical Profile: this compound is stable, water-soluble, and can be administered both intravenously and orally. It demonstrated activity against various tumor models, including those resistant to paclitaxel and vincristine [2].

- Clinical Development: this compound advanced to Phase I clinical trials for the treatment of advanced solid tumors. However, development was discontinued after Phase I, and the drug has not been approved for marketing [3] [4] [5].

References

- 1. This compound-tubulin complex reveals a novel agent binding ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound (TTI-237): preclinical and clinical results for a ... [pubmed.ncbi.nlm.nih.gov]

- 3. : Uses, Interactions, this compound Mechanism of Action [go.drugbank.com]

- 4. - AdisInsight this compound [adis.springer.com]

- 5. fumarate - Drug Targets, this compound , Patents - Synapse Indications [synapse.patsnap.com]

cevipabulin induces abnormal tubulin protofilaments

Mechanism of Action: Dual-Site Binding

Cevipabulin's unique activity stems from its binding to two spatially independent sites on tubulin, as revealed by X-ray crystallography [1]. The table below summarizes the roles of these two binding sites:

| Binding Site | Location | Functional Consequence | Induced Morphology |

|---|---|---|---|

| Vinblastine Site [2] [1] | Inter-dimer interface between β1- and α2-tubulin [1] | Acts as a microtubule stabilization agent (MSA): enhances longitudinal interactions between tubulin dimers [2]. | Formation of linear tubulin protofilaments and their subsequent aggregation into irregular tubulin aggregates [2]. |

| The Seventh Site [2] [1] | A novel site on α-tubulin, at the intra-dimer interface between α2- and β2-tubulin [1] | Acts as a microtubule destabilization agent (MDA): pushes the αT5 loop outward, making the non-exchangeable GTP exchangeable, which destabilizes tubulin and leads to proteasomal degradation [2] [1]. | Prevents the adoption of a straight conformation and disrupts lateral interactions between protofilaments [2]. |

The following diagram illustrates the proposed mechanism by which simultaneous binding at these two sites leads to the formation of abnormal linear protofilaments:

Proposed mechanism for this compound-induced abnormal protofilaments.

Key Experimental Evidence and Protocols

The discovery of this compound's unique mechanism was supported by several critical experiments.

Experimental Workflow for Mechanism Validation

The overall process to validate this mechanism involved multiple experimental techniques, as shown below:

Experimental workflow for validating this compound's mechanism of action.

Detailed Methodologies

Crystallography for Binding Site Identification [1]

- Protocol: Tubulin was crystallized in a complex with the stathmin-like protein RB3 and tubulin tyrosine ligase (T2R-TTL). Crystals were then soaked with this compound.

- Data Collection: The crystal structure of the this compound-tubulin complex was determined to a resolution of 2.6 Å.

- Analysis: The Fobs/Fcalc difference electron density map was analyzed, which unambiguously revealed two this compound molecules bound to the vinblastine site and the novel seventh site.

Visualizing Abnormal Structures [2]

- Immunofluorescence: Treated cells were fixed and stained with anti-tubulin antibodies to visualize the morphology of cellular microtubules and aggregates using fluorescence microscopy.

- Transmission Electron Microscopy (TEM): This technique was used to directly observe the formation of linear tubulin protofilaments and their subsequent aggregation into irregular tubulin aggregates in vitro, providing visual confirmation of the abnormal polymerization.

Functional Validation Experiments [2]

- Competition Binding Assays: These assays confirmed that binding to both sites is necessary for the unique morphological effect.

- Site-Directed Mutagenesis: A specific mutation in α-tubulin (αY224G), which is located at the seventh site, was generated. Experiments with this mutant proved that binding to the seventh site is essential for inducing the abnormal protofilament polymerization.

Quantitative Biological Data

This compound exhibits potent cellular activity, as summarized in the table below:

| Assay Type | Cell Line / Context | Result / IC₅₀ Value | Experimental Detail / Note |

|---|---|---|---|

| In Vitro Cytotoxicity [3] | Various human tumor cell lines (e.g., ovarian, breast, prostate) | 18 - 40 nM | 72-hour exposure |

| In Vitro Cytotoxicity [3] | HeLa (human cervical adenocarcinoma) | 40 nM | 72-hour exposure |

| In Vivo Antitumor Activity [3] | Mice with LoVo human colon adenocarcinoma xenografts | Dose-dependent tumor growth inhibition | 15-20 mg/kg, administered intravenously every 4 days for 4 cycles. |

| In Vivo Administration [3] | Mice with U87-MG human glioblastoma xenografts | Active by both intravenous (i.v.) and oral (p.o.) routes | 25 mg/kg |

Research Significance and Future Directions

This compound induces a previously undefined tubulin morphology through the interactive cellular effect of its dual-site binding [2]. This mechanism provides deep insight into tubulin dynamic instability.

- Overcoming Resistance: Since most clinical tubulin inhibitors target β-tubulin, overexpression of specific β-tubulin isoforms is a common resistance mechanism [1]. The discovery of a novel and "druggable" site on α-tubulin opens a promising avenue for developing a new generation of antimicrotubule agents that could potentially overcome this resistance [1].

- Tubulin Degraders: The binding at the seventh site is responsible for this compound's ability to induce proteasome-dependent tubulin degradation [1]. This positions tubulin degraders targeting this site as a novel strategic approach in anticancer drug development.

References

cevipabulin tubulin heterodimer degradation proteasome

Cevipabulin's Mechanism & Tubulin Degradation

This compound is a synthetic small molecule that has been investigated in Phase 1 clinical trials for advanced solid tumors but was discontinued [1]. While initially characterized as a microtubule-stabilizing agent that binds the vinblastine site on β-tubulin, recent structural studies reveal a more complex and novel mechanism [2].

Key Finding: A 2021 X-ray crystallography study identified that this compound simultaneously binds to two sites on tubulin:

- The known vinblastine site on β-tubulin.

- A novel seventh site on α-tubulin, which is responsible for its tubulin degradation effect [2].

Binding at this novel α-tubulin site induces a conformational change, pushing the αT5 loop outward. This makes the otherwise non-exchangeable GTP on α-tubulin susceptible to exchange, reducing the stability of the tubulin heterodimer and targeting it for proteasomal degradation [2].

Experimental Evidence & Quantitative Data

The following tables consolidate key experimental findings that support this degradation mechanism.

Table 1: Cellular Consequences of this compound Treatment This table summarizes the effects observed in human cancer cell lines (e.g., HeLa, Hct116) treated with this compound [2].

| Observation | Experimental Method | Key Finding |

|---|---|---|

| Tubulin Protein Downregulation | Label-free quantitative proteomics, Immunoblotting | Significant, selective reduction of α and β-tubulin protein levels. Dose-dependent and time-dependent. |

| mRNA Level Stability | Quantitative PCR (qPCR) | No change in α or β-tubulin mRNA levels. |

| Proteasome Dependence | Immunoblotting with proteasome inhibitor (MG132) | MG132 completely blocked this compound-induced tubulin degradation. |

Table 2: Crystallography Data for this compound-Tubulin Complex This table presents data from the X-ray crystallography study that revealed the novel binding site [2].

| Parameter | This compound-Tubulin Complex |

|---|---|

| Resolution | 2.6 Å |

| Space Group | P212121 |

| Cell Dimensions (a, b, c) | 104.4 Å, 160.8 Å, 174.8 Å |

| Rwork / Rfree | 20.7% / 25.8% |

| Binding Sites Identified | 1. Vinblastine site (β-tubulin) 2. Novel seventh site (α-tubulin) |

Proposed Mechanism of Action

The diagram below illustrates the sequential mechanism by which this compound binding leads to tubulin heterodimer degradation, based on the findings from the crystallography study [2].

Significance for Drug Development

The discovery of this novel binding site on α-tubulin is significant for several reasons:

- Overcoming Resistance: Many existing tubulin inhibitors target β-tubulin, and resistance often arises from the overexpression of specific β-tubulin isoforms. Targeting α-tubulin presents a new strategy to overcome this resistance [2].

- New Drug Class: This mechanism validates the development of "tubulin degraders" as a new generation of antimicrotubule drugs, moving beyond classical stabilization or destabilization [2].

References

Structural & Mechanistic Overview of 7CLD

The crystal structure of the T2R-TTL-Cevipabulin complex (PDB ID: 7CLD), determined at 2.61 Å resolution, reveals a novel mechanism of action for cevipabulin, a clinical candidate antitumor agent [1] [2] [3]. The structure shows that this compound binds to two distinct sites on the tubulin heterodimer [1]:

- The Vinblastine Site: Located at the interdimer interface between β1- and α2-tubulin. Binding here was expected and is associated with microtubule-stabilizing properties [1].

- A Novel Seventh Site: A previously unknown binding pocket on α-tubulin, at the intradimer interface between α2- and β2-tubulin. This binding is responsible for the drug's unique tubulin degradation effect [1].

At this novel site, this compound binding induces a conformational change in the αT5 loop, making the otherwise non-exchangeable GTP on α-tubulin susceptible to exchange. This action reduces the stability of the tubulin heterodimer, leading to its proteasomal degradation [1].

Quantitative Data Summary

The table below consolidates key quantitative data from the 7CLD entry and related studies for quick reference.

| Data Category | Parameter | Value / Detail | Source / Context |

|---|---|---|---|

| Crystallographic Data | PDB ID | 7CLD | [2] [3] |

| Resolution | 2.611 Å | [1] [3] | |

| Space Group | P212121 | [1] | |

| Cell Dimensions (a, b, c) | a=104.4 Å, b=160.8 Å, c=174.8 Å | [1] | |

| Rwork / Rfree | 20.7% / 25.8% | [1] | |

| Complex Composition | α-Tubulin Chains | A, C (450 residues each) | [3] |

| β-Tubulin Chains | B, D (445 residues each) | [3] | |

| Stathmin-4 (RB3) Chain | E (143 residues) | [3] | |

| Tubulin Tyrosine Ligase (TTL) | F (384 residues) | [3] | |

| Cellular EC50 (HeLa) | This compound-induced Tubulin Degradation | ~100 nM (from immunoblot) | [1] |

Experimental Protocols & Methodologies

The key findings on this compound are supported by several rigorous experimental approaches:

- Protein Complex Crystallization: The T2R-TTL complex (two tubulin heterodimers, one stathmin-like protein RB3, and one tubulin tyrosine ligase) was crystallized. This compound was introduced via soaking into the crystals, and the structure was solved using X-ray crystallography [1] [3].

- Cell-Based Tubulin Degradation Assay: Cancer cell lines (e.g., HeLa, HCT116) were treated with this compound. Tubulin protein levels were quantified through immunoblotting and label-free quantitative proteomics, confirming a dose- and time-dependent decrease in α- and β-tubulin [1].

- Mechanism of Degradation Analysis:

- Quantitative PCR (qPCR): Used to verify that tubulin mRNA levels were unaffected, indicating a post-transcriptional mechanism [1].

- Proteasome Inhibition: Treatment with MG132, a proteasome inhibitor, completely blocked this compound-induced tubulin reduction, confirming a proteasome-dependent pathway [1].

- Competitive Binding Assays: Early studies used competition with radiolabeled vinblastine to initially characterize this compound's binding to the vinblastine site [1].

This compound's Binding Sites on Tubulin

The following diagram, generated with Graphviz, illustrates the structural context of this compound's dual binding sites within the tubulin heterodimer, based on the 7CLD structure [1].

Diagram 1: this compound (red) binds simultaneously to the vinblastine site on β-tubulin and a novel seventh site on α-tubulin [1].

Tubulin Degradation Mechanism

The discovery of the novel seventh site explains this compound's unique ability to induce tubulin degradation. The diagram below outlines the proposed mechanistic pathway triggered by this compound binding [1].

Diagram 2: Proposed mechanism by which this compound binding to the novel α-tubulin site leads to proteasomal degradation of the tubulin heterodimer [1].

Research Implications

The 7CLD structure provides a foundation for a new generation of antimicrotubule drugs. The novel seventh site on α-tubulin offers several strategic advantages [1]:

- Overcoming Resistance: Since most clinical tubulin inhibitors target β-tubulin, and resistance often arises from βIII-tubulin overexpression, targeting α-tubulin provides a promising alternative pathway to circumvent resistance [1].

- Rational Drug Design: The elucidation of this novel binding pocket enables the structure-based design of new chemical entities specifically engineered to be tubulin degraders, a distinct mechanism from classical stabilization or destabilization [1].

References

cevipabulin effect on microtubule dynamic instability

Dual Binding Mechanism and Cellular Effects

Experimental structural biology studies have revealed that cevipabulin binds to two independent sites on tubulin, which explains its mixed cellular effects [1].

Binding Site 1: Vinblastine Site

- Location: Interdimer interface between β-tubulin of one heterodimer and α-tubulin of the next [1].

- Reported Effect: Binding at this site can promote tubulin polymerization and induce the formation of stable bundles of microtubules in cells [1]. Some studies, using molecular docking, have also suggested potential interaction with the taxane site on β-tubulin [2].

Binding Site 2: The Seventh Site (Novel Site)

- Location: Intradimer interface between α- and β-tubulin within a single heterodimer [1].

- Reported Effect: Binding at this novel site on α-tubulin induces a conformational change that makes the bound GTP molecule susceptible to exchange. This reduces tubulin stability, leading to proteasome-dependent degradation of the tubulin heterodimer [1].

The simultaneous binding to both sites can produce an interactive effect, leading to the formation of abnormal tubulin protofilaments and irregular aggregates, a distinct morphological change not typically seen with other agents [3].

Key Experimental Data on this compound's Effects

The table below summarizes quantitative data and key observations from experimental studies on this compound.

| Parameter | Experimental Findings | Source/Context |

|---|---|---|

| Antiproliferative IC₅₀ | 18-40 nM (range across human tumor cell lines) [4] | Various cancer cell lines (e.g., ovarian, breast) [4]. |

| Binding Affinity (Vinblastine Site) | Inhibits [³H]vinblastine binding to tubulin (IC₅₀: 5.1 µM) [1] | In vitro competition assay [1]. |

| In Vivo Antitumor Activity | Dose-dependent tumor growth inhibition; effective at 15-20 mg/kg (IV), active via oral administration (25 mg/kg) [4] | Mouse xenograft models (e.g., colon adenocarcinoma, glioblastoma) [4]. |

| Effect on Tubulin Polymerization | Promotes polymerization in vitro, similar to paclitaxel [1] [2] | In vitro tubulin polymerization assays [1] [2]. |

| Effect on Tubulin Protein Level | Down-regulates α- and β-tubulin protein levels in cells in a dose- and time-dependent manner [1] | Immunoblotting in HeLa, Hct116, and other cancer cell lines [1]. |

| Impact on Microtubule Rigidity | Increases flexural rigidity (persistence length increased to ~1800 µm vs. ~1100 µm for paclitaxel) [2] | In vitro analysis of this compound-stabilized microtubules [2]. |

Core Experimental Protocols

The key methodologies used to elucidate this compound's mechanism are outlined below.

Crystallography for Binding Site Identification

- Objective: Determine the high-resolution three-dimensional structure of this compound bound to tubulin.

- Procedure:

- Protein Crystallization: Crystals of the tubulin complex (T2R-TTL), containing two tubulin heterodimers, the stathmin-like protein RB3, and tubulin tyrosine ligase, are grown [1].

- Ligand Soaking: Crystals are soaked in a solution containing this compound [1].

- Data Collection & Analysis: X-ray diffraction data is collected. The resulting electron density map is analyzed to pinpoint the location and conformation of bound this compound molecules [1].

- Key Finding: Visualization of two this compound molecules bound per tubulin complex: one at the vinblastine site and one at the novel "seventh site" [1].

In Vitro Tubulin Polymerization Assay

- Objective: Measure the direct effect of this compound on the kinetics of microtubule assembly.

- Procedure:

- Reaction Setup: Purified tubulin is mixed with GTP in a buffer conducive to polymerization [2].

- Treatment: The reaction is supplemented with this compound (typically in DMSO) versus a vehicle control or reference drug (e.g., paclitaxel) [1] [2].

- Kinetic Monitoring: Tubulin polymerization is monitored in real-time by measuring the increase in light scattering (absorbance or turbidity) at 350 nm at 37°C [1] [2].

- Key Finding: this compound promotes tubulin polymerization, exhibiting a paclitaxel-like effect in this assay [1] [2].

Cellular Tubulin Degradation Assay

- Objective: Confirm that this compound reduces cellular tubulin levels via proteasomal degradation.

- Procedure:

- Cell Treatment: Cancer cells (e.g., HeLa) are treated with this compound over a range of concentrations and time periods [1].

- Proteasome Inhibition: A parallel set of cells is co-treated with this compound and a proteasome inhibitor (e.g., MG132) [1].

- Analysis: Cells are lysed, and protein extracts are analyzed by:

- Key Finding: this compound reduces tubulin protein, but not mRNA, levels. This reduction is blocked by MG132, confirming proteasome-dependent degradation [1].

Mechanism of Action and Signaling Pathways

The following diagram synthesizes the dual mechanism of this compound and its downstream consequences on microtubule dynamics and cellular fate, as revealed by the cited research.

This compound's dual binding mechanism leads to tubulin degradation and mitotic arrest.

References

- 1. This compound-tubulin complex reveals a novel agent binding ... [pmc.ncbi.nlm.nih.gov]

- 2. Stabilization of microtubules by this compound [sciencedirect.com]

- 3. This compound induced abnormal tubulin protofilaments ... [pubmed.ncbi.nlm.nih.gov]

- 4. This compound (TTI-237) | Microtubule/Tubulin Inhibitor [medchemexpress.com]

Comprehensive Application Notes and Protocols for Investigating Cevipabulin's Effects on Microtubule Polymerization

Introduction to Cevipabulin and Microtubule Dynamics

Microtubules, composed of αβ-tubulin heterodimers, are dynamic cytoskeletal filaments crucial for cell division, intracellular transport, and cellular morphology. Their dynamic instability, characterized by alternating phases of growth and shrinkage, makes them valuable targets for chemotherapeutic agents. This compound is a synthetic compound from the triazolopyrimidine class that has emerged as a unique microtubule-stabilizing agent (MSA) with a complex mechanism of action. Initially recognized for its antitumor properties, this compound has also shown promise for the treatment of neurodegenerative diseases like Alzheimer's disease, where microtubule stabilization can counteract the detrimental effects of lost structural stability in neurons [1].

Unlike classical MSAs such as paclitaxel, this compound exhibits a dual mechanism by binding simultaneously to two different sites on tubulin: the vinblastine site on β-tubulin and a novel "seventh site" on α-tubulin [2] [3]. This unique binding profile results in mixed pharmacological properties, displaying both paclitaxel-like microtubule-stabilizing characteristics and vinblastine-like properties, and can lead to unconventional outcomes such as tubulin degradation and the formation of abnormal tubulin protofilaments [2] [3]. The following application notes provide a detailed methodological framework for investigating this compound's effects on microtubule polymerization in vitro.

Unique Mechanism of this compound Action

Dual Binding Sites on Tubulin

Structural studies using X-ray crystallography have revealed that this compound interacts with tubulin at two spatially independent locations, a property that distinguishes it from most other known microtubule-targeting agents [2] [3].

- Vinblastine Site (on β-tubulin): this compound binds to the interdimer interface between β1- and α2-tubulin subunits. Binding at this site is associated with the stabilization of microtubules and the promotion of tubulin polymerization, similar to the effect of paclitaxel [2].

- The Seventh Site (on α-tubulin): this compound also binds to a novel intradimer interface between α2- and β2-tubulin subunits. This binding event induces a conformational change that pushes the αT5 loop outward, making the otherwise nonexchangeable GTP on α-tubulin exchangeable. This reduction in tubulin stability can lead to tubulin degradation via the proteasome pathway [2].

The interactive effect of this compound binding to both sites is necessary for the induction of abnormal tubulin protofilaments, which can subsequently aggregate into irregular tubulin aggregates [3]. This morphology represents a previously undefined structural change induced by a tubulin-targeting compound.

Functional Consequences of Binding

The diagram below illustrates the mechanistic pathway of this compound's action resulting from its dual binding to tubulin.

Figure 1: Mechanism of this compound action on microtubules. This compound binds to two distinct sites on tubulin. Binding to the vinblastine site on β-tubulin enhances longitudinal interactions between tubulin dimers, promoting stabilization. Concurrently, binding to the seventh site on α-tubulin induces a conformational change that destabilizes the tubulin heterodimer, potentially leading to degradation. The interactive effect of binding to both sites can result in the formation of abnormal tubulin protofilaments [2] [3].

Quantitative Comparison of this compound Effects

The following tables summarize the key experimental findings on this compound's effects in comparison to other microtubule-targeting agents.

Table 1: Comparative analysis of this compound and paclitaxel on microtubule properties in vitro

| Property | This compound-Stabilized Microtubules | Paclitaxel-Stabilized Microtubules | Experimental Context |

|---|---|---|---|

| Microtubule Flexibility | More flexible [4] | Less flexible (more rigid) [4] | Persistence length measurement |

| Motility Velocity | Significantly higher velocity [4] | Lower velocity [4] | In vitro gliding assay with kinesins |

| Induced Morphology | Abnormal tubulin protofilaments and irregular aggregates [3] | Normally structured microtubules [3] | Transmission electron microscopy |

| Tubulin Degradation | Induces proteasome-dependent degradation [2] | Does not induce degradation [2] | Immunoblotting and proteomic analysis |

Table 2: Functional consequences of this compound binding to its two identified sites on tubulin

| Binding Site | Location | Primary Functional Consequence | Cellular Outcome |

|---|---|---|---|

| Vinblastine Site | Interdimer interface between β1- and α2-tubulin [2] [3] | Enhanced longitudinal interactions; promotes tubulin polymerization [3] | Microtubule stabilization; formation of tubulin bundles [2] |

| Seventh Site | Intradimer interface between α2- and β2-tubulin [2] [3] | Destabilization of tubulin dimer; makes α-tubulin GTP exchangeable [2] | Proteasome-dependent tubulin degradation [2] |

Detailed Experimental Protocols

In Vitro Tubulin Polymerization Assay

The tubulin polymerization assay is a fundamental method to directly confirm and quantify the activity of this compound on microtubule dynamics in a cell-free system [5].

Principle: The assay monitors the increase in light scattering or fluorescence that occurs as tubulin dimers assemble into microtubules. This increase can be tracked spectrophotometrically or fluorometrically over time [5].

Materials and Reagents:

- Purified tubulin (e.g., from mammalian brain, >99% pure) [6]

- GTP (Guanosine 5’-triphosphate sodium salt hydrate) [6]

- BRB80 buffer (80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8 with KOH) [6]

- This compound (dissolved in DMSO)

- Control compounds (e.g., Paclitaxel dissolved in DMSO) [1] [4]

- Fluorescent tubulin tracer (optional, for fluorescence-based assays) [5]

Procedure:

- Preparation: Thaw purified tubulin on ice and prepare a working solution in BRB80 buffer. Keep on ice at all times before the assay begins.

- Reaction Setup: Prepare a master mix containing tubulin (typically at a final concentration of 2-4 mg/mL) and GTP (final concentration 1 mM) in BRB80 buffer. Gently mix without vortexing.

- Drug Addition: Aliquot the master mix into cuvettes or a multi-well plate. Add this compound at the desired final concentration (e.g., in the low micromolar range [1]). Include controls (e.g., vehicle/DMSO, paclitaxel).

- Polymerization: Transfer the reaction mixture to a pre-warmed spectrophotometer or fluorometer (37°C) and immediately start kinetic measurements.

- Data Acquisition:

- For spectrophotometric (absorbance) assays, record the absorbance at 340 nm every 30-60 seconds for 30-60 minutes [5].

- For fluorometric assays, use excitation/emission wavelengths suitable for the fluorescent tracer (e.g., ~355/450 nm for a DAPI-based tracer) and record readings with the same frequency [5].

- Data Analysis: Plot the absorbance/fluorescence vs. time to generate polymerization curves. Calculate parameters such as the lag phase, polymerization rate, and final polymer mass to quantify and compare the effects of this compound to controls.

Microtubule Binding and Cosedimentation Assay

This spin-down assay is used to confirm the direct binding of a protein or compound to microtubules and to estimate the dissociation constant (Kd) [6].

Principle: Microtubules, due to their high molecular weight, can be pelleted by high-speed centrifugation. A compound that binds directly to microtubules will cosediment with the pellet, while unbound compounds remain in the supernatant [6]. The workflow for this assay is outlined below.

Figure 2: Experimental workflow for the microtubule binding and cosedimentation assay. This protocol is used to confirm direct binding of this compound to microtubules and to distinguish between bound and unbound fractions [6].

Materials and Reagents:

- Purified tubulin [6]

- Paclitaxel (Taxol) for pre-stabilizing microtubules [6]

- BRB80 buffer and BRB80 Cushion buffer (BRB80 with 60% glycerol) [6]

- This compound

- Ultracentrifuge with a TLA-55 rotor or equivalent [6]

Procedure [6]:

- Microtubule Polymerization: Polymerize and stabilize microtubules as described in the general protocol above, using a taxol-dependent process to create a stable substrate for binding.

- Binding Reaction: Incubate pre-formed, taxol-stabilized microtubules (at a fixed concentration) with varying concentrations of this compound in a final volume of 50 µL for 30 minutes at room temperature.

- Separation by Centrifugation: Carefully layer each binding reaction on top of a 100 µL cushion of BRB80-CT buffer in an ultracentrifuge tube. Centrifuge at 100,000 x g for 30 minutes at 23°C.

- Fraction Collection:

- Carefully collect the supernatant (S) containing unbound compound.

- Discard the remaining solution and gently wash the pellet without disturbing it.

- Resuspend the pellet (P) fraction, which contains microtubules and bound compound, in 60 µL of 1x Laemmli buffer.

- Analysis: Separate equal proportions of the supernatant and pellet fractions by SDS-PAGE. Analyze the distribution of this compound (if detectable) or its effects on co-pelleted microtubule-associated proteins (MAPs). Quantification of band intensities can be used to estimate the Kd [6].

Competition Binding Assays

These assays are critical for determining whether this compound shares a binding site with other known tubulin inhibitors.

Principle: A labeled reference compound (e.g., ³H-vinblastine) is incubated with tubulin in the presence of increasing concentrations of unlabeled this compound. If this compound binds to the same site, it will compete with and displace the reference compound, reducing the measured bound radioactivity [2].

Key Findings: Previous competition experiments have shown that this compound competes with ³H-vinblastine for binding to microtubules, but not with ³H-paclitaxel, indicating shared occupancy of the vinblastine site [2].

Key Considerations for Experimental Design

- Tubulin Source: The choice of tubulin (e.g., purified from mammalian brain vs. recombinant) can influence experimental outcomes and should be selected based on the research question [5].

- This compound Specificity: Be aware that this compound's dual binding and unique effects (like inducing tubulin degradation and abnormal protofilaments) mean that a single assay may not capture its full mechanism. A combination of polymerization, binding, and cellular assays is recommended for a comprehensive understanding [2] [3].

- Cellular Validation: While in vitro assays are essential for establishing direct mechanisms, findings should be complemented with live-cell imaging and immunofluorescence to confirm that the effects observed in vitro translate to a cellular context [3] [5].

References

- 1. Comparison of microtubules stabilized with the anticancer drugs... [nature.com]

- 2. This compound-tubulin complex reveals a novel agent binding ... [pmc.ncbi.nlm.nih.gov]

- 3. induced abnormal tubulin protofilaments this compound ... polymerization [pubmed.ncbi.nlm.nih.gov]

- 4. Stabilization of microtubules by this compound [pubmed.ncbi.nlm.nih.gov]

- 5. Tubulin and microtubule based assays, compound ... [cytoskeleton.com]

- 6. In vitro Microtubule Binding Assay and Dissociation ... [en.bio-protocol.org]

Comprehensive Application Notes and Protocols: Microtubule Gliding Assays for Kinesin Velocity Analysis in Drug Screening

Introduction to Microtubule Gliding Assays for Drug Discovery

Microtubule gliding assays represent a powerful in vitro technique for investigating the functional interactions between molecular motors and microtubules, providing critical insights into fundamental biological processes and serving as a valuable platform for drug discovery. In this assay, motor proteins such as kinesins are immobilized on a glass surface, where they bind to and propel fluorescently labeled microtubules in an ATP-dependent manner [1]. The velocity and characteristics of this movement serve as sensitive indicators of motor protein function, enabling researchers to quantify how pharmacological compounds affect the microtubule-kinesin interaction.

The significance of these assays in pharmaceutical research stems from the critical role that microtubules and motor proteins play in essential cellular processes. Kinesins are responsible for intracellular transport, mitotic spindle formation, and chromosome segregation, making them attractive targets for therapeutic intervention in conditions ranging from cancer to neurodegenerative diseases. The gliding assay provides a direct functional readout of kinesin activity that can detect subtle changes in motor function induced by small molecules, mutations, or pathological conditions. Unlike indirect measures such as ATPase assays, gliding assays directly observe the mechanical output of kinesin motors, providing biologically relevant information about molecular transport capabilities [2].

Experimental Principles and Workflow

Fundamental Mechanism

In a standard microtubule gliding assay, kinesin molecules are fixed to a surface through adsorption or specific binding interactions. When microtubules are introduced into the system, multiple kinesin heads bind to the microtubule lattice and, through coordinated ATP hydrolysis, undergo conformational changes that "walk" along the microtubule. Since the kinesins are immobilized, this walking action instead propels the microtubule across the surface [1]. The directionality of movement is determined by the intrinsic polarity of microtubules and the motor protein used; plus-end-directed kinesins such as kinesin-1 propel microtubules with their minus-end leading, while minus-end-directed kinesins such as kinesin-14 produce the opposite movement pattern [3] [4].

The velocity of microtubule gliding depends on several factors, including the intrinsic stepping rate of the kinesin molecules, the coordination between multiple motors, and external conditions such as temperature, ionic strength, and ATP concentration. Under standard conditions (1 mM ATP, room temperature), kinesin-1 typically propels microtubules at velocities ranging from 500-900 nm/s [5] [6] [2]. This movement can be directly visualized and quantified using fluorescence microscopy, providing a robust quantitative assay for kinesin function.

Experimental Workflow

The following diagram illustrates the comprehensive workflow for performing a microtubule gliding assay, from initial preparation to final data analysis:

Materials and Equipment

Essential Reagents and Buffers

- Tubulin: Purified from porcine brain or recombinant sources (CYTOSKELETON, TL238A) [1]

- Rhodamine-labeled tubulin: For fluorescence visualization (CYTOSKELETON, TL590M) [1]

- Kinesin proteins: Full-length or truncated constructs (e.g., rKin430-EGFP for kinesin-1) [6] [2]

- Casein: Surface blocking agent (Sigma-Aldrich, C7078) [1]

- ATP: Energy source for motility (Sigma-Aldrich, A6419) [1]

- Taxol: Microtubule-stabilizing agent (Sigma-Aldrich, T7402) [1]

- Protease inhibitors: Aprotinin, benzamidine, leupeptin, pepstatin A, PMSF [1]

- Anti-fade system: Glucose oxidase, catalase, and glucose for oxygen scavenging [1]

Critical Buffer Formulations

- BRB80: 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8 [1]

- BRB10: 10 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, pH 6.8 (low ionic strength variant) [5]

- Buffer L: 20 mM Tris, 75 mM KCl, 2 mM MgCl₂, 1 mM DTT, 0.1 mM ATP, pH 8.0 [1]

Specialized Equipment

- Fluorescence microscope: Equipped with appropriate filters for fluorophores (e.g., Nikon Eclipse E600) [1]

- High-speed centrifuge: Capable of ≥410,000 × g (Beckman Coulter TLA-100) [1]

- Temperature-controlled water bath: Maintained at 37°C [1]

- Flow chamber construction materials: Glass coverslips, microscope slides, double-sided tape [1]

- Automated imaging systems: For high-throughput applications (e.g., 384-well plate formats) [2]

Step-by-Step Experimental Protocol

Microtubule Preparation with Polarity Marking

Prepare bright GMPCPP seeds: Mix 4 μL of 10 mg/mL tubulin, 2 μL of 10 mg/mL rhodamine tubulin, 18 μL BRB80, 3 μL of 10 mM DTT, and 3 μL of 10 mM GMPCPP. Centrifuge at 410,000 × g for 7 minutes at 4°C. Incubate 3 μL of supernatant at 37°C for 15 minutes to form seeds [1].

Generate N-ethylmaleimide (NEM)-treated tubulin: Add 0.5 μL of 50 mM NEM to 25 μL of 10 mg/mL tubulin. Incubate at room temperature for 5 minutes. Quench with 0.5 μL of 1 M DTT and incubate on ice for 30 minutes. Centrifuge at 350,000 × g for 15 minutes at 4°C and collect supernatant [1].

Prepare dim elongation mix: Combine 1.34 μL unlabeled tubulin (10 mg/mL), 0.17 μL rhodamine tubulin (10 mg/mL), 3 μL NEM-tubulin (~4 mg/mL), 1 μL of 10 mM DTT, 0.2 μL of 50 mM GTP, and 4.29 μL BRB80. Incubate at 37°C for 1 minute [1].

Assemble polarity-marked microtubules: Add 2 μL of bright seed mix to 10 μL of dim elongation mix. Incubate at 37°C for 30 minutes. Stabilize with Taxol stepwise to 10 μM final concentration. Store at room temperature protected from light [1].

Flow Chamber Preparation and Surface Coating

Construct flow chamber: Acid-wash coverslips (22 × 22 mm) with HCl for 24 hours, rinse thoroughly with distilled water, and air dry. Attach to glass slides using double-sided tape to create channels with open slits on both sides [1].

Apply casein coating: Introduce 25 μL of 1 mg/mL casein into the chamber and incubate for 5 minutes. Wash with 3 × 20 μL Buffer L to remove unbound casein [1].

Immobilize kinesin motors: Flow in 10-100 nM purified kinesin in Buffer L and incubate for 5 minutes. Wash with 3 × 20 μL Buffer L to remove unbound motors [1].

Assay Execution and Motility Initiation

Initiate gliding assay: Introduce 25 μL of diluted polarity-marked microtubules (1:250 dilution in motility buffer containing Buffer L, 1 mM ATP, 10 μM Taxol, and anti-fade components) [1].

Image motility immediately: Transfer chamber to fluorescence microscope and begin recording. Use appropriate excitation/emission wavelengths (e.g., 547 nm/576 nm for rhodamine) [1].

Maintain optimal conditions: Conduct experiments at consistent temperature (25-37°C) with strict timing to ensure reproducibility.

Buffer Optimization and Experimental Conditions

Ionic Strength Optimization

Recent studies have demonstrated that reducing ionic strength significantly enhances the sensitivity of microtubule gliding assays for molecular detection applications. When comparing standard BRB80 buffer (ionic strength: 184 mM) with low ionic strength BRB10 buffer (ionic strength: 28.85 mM), several key differences emerge [5]:

Table 1: Effects of Ionic Strength on Kinesin-Microtubule Interactions

| Parameter | BRB80 (Standard) | BRB10 (Low Ionic Strength) | Biological Significance |

|---|---|---|---|

| Microtubule Gliding Speed | 594 ± 46 nm/s | 497 ± 49 nm/s | Enhanced roadblock effect for molecular detection |

| Kinesin Run Length | 951 ± 188 nm | 2260 ± 382 nm | Increased processivity and microtubule affinity |

| Motor Interaction Time | 1.0 ± 0.2 s | 3.4 ± 0.6 s | Longer residence time on microtubules |

| Single Motor Stepping Velocity | 904 ± 46 nm/s | 660 ± 21 nm/s | Reduced velocity but enhanced binding |

| Reversibility | N/A | Complete reversal upon buffer exchange | Maintains motor functionality |

The reduction in ionic strength strengthens the electrostatic interactions between kinesin and microtubules, resulting in increased binding affinity and processivity. This enhanced interaction amplifies the "roadblock effect" when analytes or compounds bind to microtubules, making the assay more sensitive to detecting molecular interactions [5]. The effects are completely reversible when switching back to standard buffer conditions, indicating that kinesin motors remain fully functional under these modified conditions.

Additional Parameter Optimization

Mg²⁺/ATP ratio: Increasing the molar Mg²⁺/ATP ratio elevates gliding velocity. Optimal velocities approaching 1.8 μm/s have been achieved with 2.5 mM ATP and 12.5 mM Mg²⁺ (5:1 ratio) [7].

Temperature elevation: Raising temperature from 25°C to 37°C significantly increases velocity, with Q₁₀ values approximately 2-3 [7].

Motor density: Lower kinesin densities (~450 molecules/μm²) produce faster gliding compared to crowded surfaces [7].

pH stability: Maintain pH between 6.8-8.0, with optimal kinesin-1 performance around pH 8.0 [1] [7].

Data Collection and Analysis Methods

Quantitative Motility Parameters

Velocity measurement: Track microtubule movement between frames using ImageJ or MATLAB algorithms. Calculate velocity as mean frame-to-frame displacement [5] [2].

Microtubule density: Count number of microtubules per unit area during observation period [8] [2].

Landing rate: Quantify number of new microtubules attaching to kinesin-coated surface per unit time and area [8].

Run length and persistence: Measure distance microtubules travel before detachment or changing direction [6].

Bundling ratio: Calculate proportion of microtubules that associate into bundles versus moving individually [2].

Automated High-Throughput Analysis

For drug screening applications, automated analysis systems have been developed that can process 384-well plates in under three hours. These systems utilize [2]:

- Pipetting robots for consistent assay preparation

- Motorized fluorescence microscopes with autofocus systems

- MATLAB algorithms for automated microtubule tracking with sub-pixel resolution

- High-performance computing clusters for rapid data processing

- Multi-parameter analysis of velocity, number, length, and bundling simultaneously

This automated approach enables the collection of significantly larger datasets than manual methods (48-fold increase in throughput), providing robust statistical power for compound screening [2].

Applications in Drug Discovery and Development

Compound Screening Framework

Microtubule gliding assays provide a functional platform for evaluating compounds that affect microtubule-kinesin interactions. The following diagram illustrates the application of these assays in a drug discovery pipeline:

Mechanism of Action Studies

Microtubule gliding assays can distinguish between different mechanisms of compound action: